Di-o-tolylchlorophosphine
Overview
Description
Mechanism of Action
Target of Action
Di-o-tolylchlorophosphine, also known as Chlorodi (o-tolyl)phosphine, is an organic phosphine compound . It is primarily used as a reagent and catalyst in organic synthesis It is known to participate in various types of coupling reactions, including buchwald-hartwig, suzuki-miyaura, stille, sonogashira, negishi, and heck coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
Mode of Action
The mode of action of this compound involves its role as a ligand in transition metal-catalyzed coupling reactions . In these reactions, the phosphine compound binds to a transition metal, facilitating the coupling of two organic substrates. The exact mechanism can vary depending on the specific reaction type and the substrates involved.
Result of Action
The result of this compound’s action is the facilitation of bond formation in various types of coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the substrates used in the reaction.
Preparation Methods
Di-o-tolylchlorophosphine can be synthesized through several methods. One common synthetic route involves the reaction of o-tolylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified by fractional distillation under reduced pressure .
Chemical Reactions Analysis
Di-o-tolylchlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of phosphine derivatives.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Cross-Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions.
Common reagents and conditions for these reactions include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Major products formed from these reactions are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
Di-o-tolylchlorophosphine has several scientific research applications:
Organic Synthesis: It is used as a ligand in various cross-coupling reactions to synthesize complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Dye Stuff: It is employed in the synthesis of dyes and pigments
Comparison with Similar Compounds
Di-o-tolylchlorophosphine can be compared with other similar compounds, such as:
Chlorodiphenylphosphine: Similar in structure but with phenyl groups instead of o-tolyl groups.
Chlorodicyclohexylphosphine: Contains cyclohexyl groups instead of o-tolyl groups.
Chlorodiphenylphosphine: Another phosphine ligand with different substituents
This compound is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions.
Properties
IUPAC Name |
chloro-bis(2-methylphenyl)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGXBGJRWFWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36042-94-1 | |
Record name | Chlorodi(o-tolyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.